Product packaging for 2-Hydroxy-3-phenyl-cyclohex-2-enone(Cat. No.:CAS No. 70871-45-3)

2-Hydroxy-3-phenyl-cyclohex-2-enone

Cat. No.: B13806937
CAS No.: 70871-45-3
M. Wt: 188.22 g/mol
InChI Key: CKNQLXNNAGGKSP-UHFFFAOYSA-N
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Description

Contextual Positioning within the Chemical Landscape of Substituted Cyclohexenones

Substituted cyclohexenones are a class of organic compounds that feature a six-membered ring containing a ketone functional group and a carbon-carbon double bond. wikipedia.orgontosight.ai These structures are considered versatile building blocks in organic synthesis due to the multiple reactive sites they possess. The core cyclohexenone structure can undergo a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and complex natural products. wikipedia.org

The presence of substituents on the cyclohexenone ring, such as the hydroxyl and phenyl groups in 2-Hydroxy-3-phenyl-cyclohex-2-enone, significantly influences the molecule's reactivity and potential applications. The hydroxyl group can act as a hydrogen bond donor and can be further functionalized, while the phenyl group introduces steric and electronic effects that can direct the outcome of chemical reactions. This specific substitution pattern places this compound in a distinct category within the broader family of cyclohexenones, attracting interest for its unique chemical behavior.

Historical Development and Early Investigations of the Enone Motif and Related Structures

The enone motif, characterized by a carbon-carbon double bond conjugated to a carbonyl group, is a fundamental functional group in organic chemistry. fiveable.me Early investigations into enones were driven by their prevalence in natural products and their utility in synthetic reactions. The conjugated system in enones gives rise to unique reactivity, making them susceptible to both nucleophilic addition at the carbonyl carbon and conjugate addition at the β-carbon. fiveable.me

The synthesis of cyclohexenones has been a subject of extensive research, with various methods developed over the years. These methods range from the cyclization of dicarbonyl compounds to more modern techniques involving transition metal catalysis. organic-chemistry.org The Robinson annulation, a classic organic reaction, is a well-known method for constructing cyclohexenone rings and has been instrumental in the synthesis of many complex molecules. The continuous development of new synthetic routes to cyclohexenones reflects their enduring importance in organic chemistry. researchgate.net

Rationale for Focused Academic Inquiry into this compound

The specific combination of a hydroxyl group at the 2-position and a phenyl group at the 3-position of the cyclohexenone ring in this compound presents a unique set of chemical properties that have spurred focused academic inquiry. The intramolecular hydrogen bonding between the hydroxyl and carbonyl groups can influence the conformation and reactivity of the molecule.

Research into this compound and its analogs is often driven by the potential for these molecules to serve as precursors in the synthesis of more complex and biologically active compounds. The strategic placement of the functional groups allows for a variety of chemical modifications, making it a valuable scaffold for creating diverse molecular architectures. For instance, the phenyl group can be modified to explore structure-activity relationships in medicinal chemistry, while the enone system provides a handle for further annulation reactions to build polycyclic systems.

Overview of Key Research Domains and Methodologies Applied to Cyclohexenone Chemistry

The study of cyclohexenones encompasses a broad range of research domains and utilizes a variety of sophisticated methodologies. Key research areas include:

Synthetic Methodologies: A primary focus of research is the development of new and efficient methods for the synthesis of substituted cyclohexenones. organic-chemistry.orgacs.org This includes the exploration of novel catalysts, reaction conditions, and starting materials to achieve high yields and stereoselectivity. mdpi.comacs.org Techniques such as photoredox catalysis and tandem reactions are being increasingly employed to construct these cyclic systems under mild conditions. nih.gov

Spectroscopic and Structural Analysis: The characterization of newly synthesized cyclohexenones relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.netnih.gov X-ray crystallography is also a crucial tool for determining the precise three-dimensional structure of these molecules in the solid state. researchgate.netnih.gov

Reaction Mechanisms: Understanding the mechanisms of reactions involving cyclohexenones is essential for predicting and controlling their outcomes. This involves detailed kinetic studies, computational modeling, and the isolation and characterization of reaction intermediates. The photochemistry of enones, for example, has been a subject of intense investigation to understand the behavior of these molecules upon irradiation with UV light. scripps.edu

Applications in Total Synthesis: Substituted cyclohexenones are valuable intermediates in the total synthesis of complex natural products. acs.orgacs.org Their ability to undergo a wide range of transformations allows chemists to construct intricate molecular frameworks found in biologically active compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O2 B13806937 2-Hydroxy-3-phenyl-cyclohex-2-enone CAS No. 70871-45-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70871-45-3

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-hydroxy-3-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C12H12O2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2

InChI Key

CKNQLXNNAGGKSP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C(=O)C1)O)C2=CC=CC=C2

Origin of Product

United States

Elucidation of Synthetic Methodologies for 2 Hydroxy 3 Phenyl Cyclohex 2 Enone and Analogues

Retrosynthetic Analysis of the 2-Hydroxy-3-phenyl-cyclohex-2-enone Scaffold

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection breaks the enone structure back to a 1,5-dicarbonyl compound. This key intermediate is recognizable as a product of a Michael addition. This leads to two plausible starting materials: an enolate derived from a 1,3-dicarbonyl compound and an α,β-unsaturated ketone.

Further disconnection of the phenyl and hydroxyl groups reveals potential precursor molecules. The phenyl group can be introduced via a precursor already containing the phenyl moiety or added later in the synthesis through a cross-coupling reaction. The hydroxyl group is envisioned as arising from the oxidation of an enolate or the reduction of a diketone precursor. This analysis highlights the convergent nature of the synthesis, where different fragments are brought together to construct the final complex molecule.

Direct Synthesis Routes via Cyclocondensation and Annulation Reactions

The direct synthesis of the cyclohexenone core is often achieved through powerful ring-forming reactions such as cyclocondensation and annulation.

Classical and Modern Variants of Robinson Annulation for Cyclohexenone Formation

The Robinson annulation is a cornerstone in the synthesis of six-membered rings and has been extensively used to create substituted cyclohexenones. chemicalbook.com The classical approach involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. acs.orgresearchgate.net The reaction sequence typically proceeds under basic conditions, with the initial Michael adduct, a 1,5-diketone, cyclizing and then dehydrating to yield the cyclohexenone. acs.org

Modern variations of the Robinson annulation offer improved control and efficiency. These can include the use of acid catalysis, which can alter the reaction pathway and product distribution. acs.org Furthermore, enantioselective versions, often employing proline catalysis, have been developed to produce chiral cyclohexenones, which are valuable in the synthesis of natural products and pharmaceuticals. chemicalbook.com The choice of reactants is broad, with various ketones and α,β-unsaturated ketones being suitable partners, allowing for the synthesis of a diverse range of substituted cyclohexenones. researchgate.net For instance, the reaction of ethyl acetoacetate (B1235776) with chalcones (1,3-diphenyl-2-propen-1-one) and their derivatives in the presence of a base like sodium ethoxide leads to highly substituted cyclohexenones. gre.ac.uk

Table 1: Key Features of Robinson Annulation

Feature Description
Reaction Type Carbonyl Condensation (Michael Addition and Intramolecular Aldol)
Reactants Ketone (or a related 1,3-dicarbonyl compound) and an α,β-Unsaturated Ketone
Product Substituted Cyclohexenone
Bond Formation C-C (α-carbon of the ketone and the β-carbon of the unsaturated ketone) and C=C

| Catalysis | Typically base-catalyzed, but acid-catalyzed variants exist. |

Intramolecular Aldol and Claisen Condensations in Enone Synthesis

Intramolecular aldol and Claisen condensations are pivotal in the formation of cyclic enones. In the context of the Robinson annulation, the intramolecular aldol condensation of the intermediate 1,5-diketone is the key ring-closing step. youtube.comnih.gov This process is highly favorable for the formation of five- and six-membered rings due to their inherent thermodynamic stability. youtube.comnih.gov For example, 2,6-heptanedione, a 1,5-diketone, exclusively forms the six-membered ring product, 3-methyl-2-cyclohexenone, upon treatment with a base. youtube.com

The reaction proceeds through the formation of an enolate, which then attacks the other carbonyl group within the same molecule. nih.govyoutube.com The resulting cyclic β-hydroxy ketone readily undergoes dehydration to afford the more stable α,β-unsaturated ketone. acs.org The reversibility of the aldol reaction steps ensures that the most thermodynamically stable product, typically the five- or six-membered ring, is the major product. nih.gov

Strategies for Stereoselective Introduction of the Hydroxyl and Phenyl Moieties

The precise placement of the hydroxyl and phenyl groups on the cyclohexenone ring with specific stereochemistry is a significant challenge that requires sophisticated synthetic strategies.

Regioselective and Stereoselective Functionalization of Cyclohexenone Precursors

Achieving the desired 2-hydroxy-3-phenyl substitution pattern often involves the functionalization of a pre-formed cyclohexenone ring. The introduction of a hydroxyl group at the C2 position can be accomplished through various methods. One approach is the α-hydroxylation of a 3-phenylcyclohexanone (B1347610) precursor using an electrophilic oxygen source, such as a molybdenum peroxide reagent. Subsequent dehydration would then yield the target enone.

Alternatively, stereoselective reduction of a precursor like 3-phenylcyclohexane-1,2-dione (B14126117) could provide the desired hydroxyl group with a specific orientation. The choice of reducing agent and reaction conditions would be critical in controlling the stereochemical outcome. The field of asymmetric synthesis offers powerful tools for such transformations, including the use of chiral catalysts and reagents to induce high levels of stereoselectivity. acs.org

Cross-Coupling Reactions for C-C Bond Formation Adjacent to the Enone System (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura coupling reaction is a highly effective method for forming carbon-carbon bonds, particularly for creating biaryl systems and attaching aryl groups to various scaffolds. researchgate.net This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. researchgate.net

In the synthesis of 3-phenyl-cyclohex-2-enone derivatives, a Suzuki-Miyaura coupling can be employed to introduce the phenyl group. This would typically involve the reaction of a 3-halo-cyclohex-2-enone precursor with phenylboronic acid in the presence of a palladium catalyst and a base. This strategy allows for the late-stage introduction of the phenyl group, which can be advantageous in a multi-step synthesis. The reaction is known for its high functional group tolerance, making it compatible with a wide range of substrates.

Table 2: Components of a Suzuki-Miyaura Coupling for 3-Phenyl-cyclohex-2-enone Synthesis

Component Example Role
Aryl Halide/Triflate 3-Bromo-cyclohex-2-enone Electrophilic partner
Organoboron Reagent Phenylboronic acid Nucleophilic partner
Catalyst Palladium(0) complex (e.g., Pd(PPh₃)₄) Facilitates the catalytic cycle

| Base | Sodium carbonate, potassium phosphate (B84403) | Activates the organoboron reagent and participates in the catalytic cycle |

Asymmetric Synthesis Approaches to Chiral Derivatives and Related Scaffolds

The creation of chiral molecules is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceuticals and materials science. For derivatives of this compound, achieving high levels of enantioselectivity is critical for producing compounds with specific biological activities or material properties. Methodologies to achieve this include the use of chiral auxiliaries, organocatalysis, and metal-catalyzed reactions. mdpi.comwikipedia.org

Chiral Auxiliary-Mediated Asymmetric Induction

A well-established strategy for inducing chirality in a molecule involves the temporary attachment of a chiral auxiliary. wikipedia.org This enantiomerically pure group is covalently bonded to an achiral substrate, directing the stereochemical course of a subsequent reaction. thieme-connect.comscielo.org.mx After the desired chiral center is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgthieme-connect.com

The synthesis of chiral cyclohexenone scaffolds frequently employs this methodology. mdpi.com Common auxiliaries are often derived from readily available and inexpensive natural sources like amino acids or camphor. scielo.org.mxresearchgate.net For instance, Evans oxazolidinones are a class of auxiliaries widely used in asymmetric transformations, including aldol reactions and alkylations, which can be key steps in forming substituted cyclohexanone (B45756) rings. wikipedia.orgresearchgate.netresearchgate.net The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of reagents, leading to the formation of one diastereomer in preference to the other. wikipedia.orgresearchgate.net

Similarly, sulfur-based chiral auxiliaries, such as thiazolidinethiones derived from amino acids, have demonstrated high efficiency in controlling stereochemistry during carbon-carbon bond formations like aldol and Michael additions. scielo.org.mx Camphor-derived auxiliaries have also been successfully used in asymmetric alkylations and Diels-Alder reactions to produce valuable chiral building blocks. researchgate.net In some cases, the auxiliary can be cleaved under the reaction conditions, streamlining the synthetic process. thieme-connect.com This approach allows for the reliable and predictable synthesis of highly functionalized, enantiomerically enriched cyclohexenone derivatives.

Organocatalytic and Metal-Catalyzed Enantioselective Syntheses

In the last two decades, organocatalysis—the use of small, metal-free organic molecules to catalyze reactions—has emerged as a powerful tool in asymmetric synthesis. wikipedia.orgresearchgate.net This approach offers a complementary strategy to metal catalysis and can be broadly divided into two main activation modes: covalent and non-covalent catalysis. wikipedia.orgresearchgate.net

Covalent organocatalysis involves the formation of a temporary covalent bond between the catalyst and the substrate. wikipedia.orgresearchgate.net For example, chiral amines can react with a ketone to form an enamine or with an α,β-unsaturated aldehyde to form an iminium ion. researchgate.net These intermediates then react with electrophiles or nucleophiles, respectively, with the chiral catalyst directing the stereochemical outcome. Proline-catalyzed Robinson annulations, a classic method for forming cyclohexenone rings, operate via this type of mechanism and can produce products with significant enantiomeric excess. wikipedia.org

Non-covalent organocatalysis relies on weaker interactions, such as hydrogen bonding, to activate and orient the substrate. wikipedia.orgresearchgate.net Chiral phosphoric acids, for instance, can act as Brønsted acid catalysts, activating electrophiles and controlling the stereochemical environment in reactions like the Michael addition, a key step in many cyclohexenone syntheses. nih.govresearchgate.net

Metal-catalyzed reactions also provide a robust avenue to chiral cyclohexenones. Transition metal complexes, such as those involving ruthenium or vanadium, can catalyze asymmetric transfer hydrogenations or cross-coupling reactions. mdpi.comscielo.org.mx For example, the dynamic kinetic resolution of racemic α-keto esters using a Ru(II) catalyst can produce β-amino-α-hydroxy esters, which are precursors to related chiral scaffolds, with high diastereoselectivity and enantioselectivity. beilstein-journals.org Biocatalysis, which utilizes enzymes, represents another facet of this field. Ene-reductases, for example, have been employed for the highly enantioselective desymmetrization of prochiral cyclohexadienones to furnish chiral 4,4-disubstituted 2-cyclohexenones with excellent enantiomeric excess (up to >99% ee). researchgate.net

Comparative Analysis of Synthetic Efficiency, Atom Economy, and Green Chemistry Metrics

Evaluating the "greenness" of a synthetic route is now a critical aspect of process development. This involves analyzing metrics that quantify efficiency and environmental impact, such as atom economy, E-factor, and process mass intensity (PMI). thieme-connect.com

Optimization of Catalytic Systems and Reaction Conditions

The efficiency of a synthesis is profoundly influenced by the choice of catalyst and the reaction conditions. For the synthesis of cyclohexenone derivatives, optimization is key to maximizing yield and minimizing waste. In biocatalytic approaches, for example, screening different enzymes can lead to significant improvements. The desymmetrization of a 4-phenyl-substituted cyclohexadienone using the ene-reductase YqjM resulted in a 78% yield and >99% ee, whereas another enzyme, OPR3, was less effective. researchgate.net

For metal-catalyzed reactions, the choice of metal, ligand, and solvent can dramatically affect the outcome. The asymmetric cross-coupling of 3-hydroxy-quinazolinones with styrenes showed that enantioselectivity was sensitive to the steric properties of the substituents and the solvent used, with ethanol (B145695) sometimes providing higher yields and enantiomeric excess than isopropanol. scielo.org.mx The optimization of reaction conditions extends to catalyst loading, temperature, and reaction time. For instance, syntheses of related compounds using a graphitic carbon nitride catalyst (g-C3N4.SO3H) were optimized by adjusting the catalyst amount to as low as 15 mg for a 2 mmol scale reaction, conducted at room temperature. mdpi.com

The following table presents a comparative analysis of green chemistry metrics for syntheses of related heterocyclic compounds under optimized conditions, illustrating the potential for highly efficient and eco-friendly processes.

MetricValue (Compound 6c)Value (Compound 6d)Value (Compound 6a)Ideal Value
Atom Economy (AE) 96.21%95.34%96.40%100%
E-Factor 0.070.140.050
Process Mass Intensity (PMI) 1.081.161.061
Reaction Mass Efficiency (RME) 92.67%87.46%94.79%100%
Eco-Score 80.155 (Excellent)79.865 (Excellent)83.165 (Excellent)100
This data is derived from the synthesis of bis-dimedone derivatives, which share structural motifs with cyclohexenones, and showcases the application of green chemistry principles. mdpi.com

Solvent Selection and Environmental Impact Assessment

Solvent selection is a crucial factor in green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. nih.gov The ideal solvent should be non-toxic, renewable, and easily recyclable, without negatively affecting the reaction's efficiency. nih.gov

In the synthesis of cyclohexenone analogues, a mixture of ethanol and water (1:1) has been successfully used as a reaction medium. mdpi.com This solvent system is significantly greener than chlorinated hydrocarbons or other volatile organic compounds. The selection of a solvent can have far-reaching consequences; for example, conducting a reaction in water can sometimes improve yields by mitigating unwanted side reactions, such as polymerization. nih.gov

A comprehensive environmental impact assessment relies on metrics like the E-factor (mass of waste per mass of product) and Process Mass Intensity (PMI), which is the total mass used in a process divided by the mass of the final product. thieme-connect.com For the synthesis of related compounds, E-factors as low as 0.05 have been achieved, indicating a very low amount of waste generated. mdpi.com Correspondingly, a PMI of 1.06 signifies that the vast majority of the mass entering the process ends up in the final product. mdpi.com These excellent metrics underscore the eco-friendliness of modern, well-designed synthetic procedures. mdpi.com

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 2 Hydroxy 3 Phenyl Cyclohex 2 Enone

Nucleophilic Additions to the α,β-Unsaturated Carbonyl System of Cyclohexenones

The α,β-unsaturated ketone moiety in 2-Hydroxy-3-phenyl-cyclohex-2-enone is a classic Michael acceptor, susceptible to attack by nucleophiles at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). The regioselectivity and stereoselectivity of these additions are influenced by a variety of factors, including the nature of the nucleophile, the reaction conditions, and the presence of catalysts.

Michael Addition Reactions: Scope, Stereoselectivity, and Mechanistic Insights

The Michael addition, or 1,4-conjugate addition, is a cornerstone reaction for α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In the case of this compound, a wide range of nucleophiles can participate in this reaction. The reaction is typically initiated by the deprotonation of a pronucleophile to generate a nucleophile, which then attacks the β-carbon of the cyclohexenone ring. masterorganicchemistry.com Subsequent protonation of the resulting enolate intermediate yields the final product. masterorganicchemistry.com

The scope of nucleophiles includes soft nucleophiles such as enolates, amines, thiols, and organocuprates. masterorganicchemistry.com The stereoselectivity of the Michael addition can often be controlled through the use of chiral catalysts, particularly in asymmetric synthesis. nih.gov For instance, primary amine catalysis has been shown to be effective in promoting the vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes with high diastereo- and enantioselectivity. nih.gov

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), provide valuable insights into the reaction pathways. researchgate.netnih.gov These studies help in understanding the role of catalysts, the nature of transition states, and the factors governing selectivity. researchgate.net For example, in thiol Michael additions, computational studies have elucidated various mechanistic scenarios, highlighting the influence of substituents, catalysts, and the local environment on the reaction pathway. researchgate.net

Table 1: Examples of Michael Addition Reactions with Cyclohexenone Derivatives

NucleophileCatalyst/ConditionsProduct TypeStereoselectivityReference
NitroalkenesChiral Primary Amine (e.g., from cinchona alkaloids)γ-Substituted CyclohexenoneHigh diastereo- and enantioselectivity nih.gov
ThiolsBase-catalyzed or nucleophile-initiatedThioether AdductVaries researchgate.netresearchgate.net
Diethyl MalonateK2CO3Polyfunctionalized β,γ-unsaturated enonesHigh stereoselectivity for Z-isomers with certain substrates nih.gov

This table is generated based on findings from various studies on Michael additions to cyclohexenone systems and is for illustrative purposes.

1,2- vs. 1,4-Addition Selectivity Studies and Factors Influencing Regiochemistry

The competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (attack at the β-carbon) is a critical aspect of the reactivity of α,β-unsaturated ketones. The regiochemical outcome is primarily determined by the nature of the nucleophile and the reaction conditions, often categorized as kinetic versus thermodynamic control. masterorganicchemistry.com

Hard vs. Soft Nucleophiles: Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition due to the higher positive charge density on the carbonyl carbon. In contrast, softer nucleophiles, like organocuprates (Gilman reagents), enamines, and thiols, preferentially undergo 1,4-addition. masterorganicchemistry.com

Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the faster-forming product, which is often the 1,2-adduct due to a lower activation energy. masterorganicchemistry.com At higher temperatures, the reaction becomes reversible and is under thermodynamic control, leading to the more stable product, which is usually the 1,4-adduct. masterorganicchemistry.com The stability of the 1,4-adduct often arises from the formation of a more substituted and thus more stable double bond in the final product. masterorganicchemistry.com

Solvent and Lewis Acid Effects: The choice of solvent can influence the regioselectivity. For instance, in some cases, a switch in solvent can alter the preferred reaction pathway. researchgate.net Lewis acids can also play a crucial role by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and potentially favoring 1,2-addition.

Electrophilic Reactions and Derivatization of the Phenyl Moiety

The phenyl group attached to the cyclohexenone core is susceptible to electrophilic aromatic substitution reactions. These reactions allow for the introduction of various functional groups onto the aromatic ring, further diversifying the chemical space accessible from this compound.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The hydroxyl and carbonyl groups on the cyclohexenone ring can influence the regioselectivity of these substitutions by affecting the electron density of the phenyl ring. The hydroxyl group is an activating, ortho-, para-directing group, while the enone system is generally deactivating. The interplay of these electronic effects will determine the position of substitution on the phenyl ring. For example, reactions with reagents like bromine (Br2) or nitric acid (HNO3) can lead to the formation of brominated or nitrated derivatives of the phenyl group.

Reactivity Profiles of the Hydroxyl Group: Acylation, Alkylation, and Oxidation Reactions

The hydroxyl group in this compound offers another site for chemical modification through acylation, alkylation, and oxidation reactions.

Acylation: The hydroxyl group can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction converts the hydroxyl group into an ester functionality. For example, the reaction of a similar compound, quercetin, with ferulic acid in the presence of coupling agents like EDCI and HOBt results in the formation of an ester linkage. mdpi.com

Alkylation: Alkylation of the hydroxyl group can be achieved using alkyl halides or other alkylating agents under basic conditions to form an ether. Iodine-catalyzed alkylation reactions have been reported for similar systems, proceeding through the activation of the hydroxyl group. nih.gov

Oxidation: The secondary hydroxyl group can be oxidized to a ketone. Common oxidizing agents for this transformation include chromium-based reagents like chromium trioxide (CrO3) or potassium permanganate (B83412) (KMnO4). Studies on the oxidation of 2-hydroxycyclohexanone in the presence of chromium naphthenate have shown that the reaction proceeds to form the corresponding dicarbonyl compound. osti.gov

Pericyclic Reactions and Rearrangements Involving the Cyclohexenone Core

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org The cyclohexenone core of this compound can participate in such reactions, most notably in cycloadditions.

Cycloaddition Reactions (e.g., Diels-Alder) with this compound as a Dienophile

The α,β-unsaturated double bond in the cyclohexenone ring makes it a potential dienophile in Diels-Alder reactions. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. chemistrysteps.commasterorganicchemistry.com

The reactivity of this compound as a dienophile is enhanced by the electron-withdrawing nature of the carbonyl group. chemistrysteps.comyoutube.com This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. chemistrysteps.comlibretexts.org The reaction typically proceeds under thermal conditions. pearson.com

The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to the dienophile, meaning the stereochemistry of the substituents on the dienophile is retained in the product. chemistrysteps.comyoutube.com Furthermore, the "endo rule" often governs the stereochemical outcome, where the substituents of the dienophile preferentially occupy the endo position in the bicyclic product. chemistrysteps.com

Table 2: Key Features of Diels-Alder Reactions with Cyclohexenone Dienophiles

FeatureDescriptionReference
Reaction Type [4+2] Cycloaddition chemistrysteps.commasterorganicchemistry.com
Role of Cyclohexenone Dienophile chemistrysteps.com
Driving Force Formation of a stable six-membered ring masterorganicchemistry.com
Electronic Effects Electron-withdrawing group on dienophile increases reactivity chemistrysteps.comyoutube.com
Stereochemistry Stereospecific and often follows the endo rule chemistrysteps.comyoutube.com

This table summarizes general principles of the Diels-Alder reaction as it applies to cyclohexenone-type dienophiles.

In addition to Diels-Alder reactions, photochemical [2+2] cycloadditions are also possible with enones and alkenes. wikipedia.org These reactions proceed through a diradical intermediate and can be used to synthesize four-membered rings. wikipedia.org Studies on 6-alkenyl-3-phenylcyclohex-2-en-1-ones have shown that intramolecular [2+2] photocycloaddition can lead to the formation of tricyclic products. researchgate.netrsc.org

Photoinduced Transformations and Rearrangements

The photochemistry of α,β-unsaturated carbonyl compounds, including enones like this compound, is a rich field characterized by a variety of transformations initiated by the absorption of UV light. These reactions proceed through electronically excited states, typically the lowest triplet state (T₁), which can be accessed via efficient intersystem crossing from the initially formed singlet excited state (S₁). The reactivity of the excited enone is dictated by the nature of its n-π* and π-π* electronic transitions. mcmaster.ca

One of the hallmark reactions of excited cycloalkenones is the [2+2] photocycloaddition with alkenes to form cyclobutane (B1203170) derivatives. Mechanistic studies on the closely related 3-phenylcyclohex-2-enone reveal that these additions proceed via a triplet excited state. mcmaster.ca Sensitization experiments, using triplet sensitizers such as Michler's ketone, have confirmed the involvement of the enone triplet state. The reaction is believed to involve the formation of a 1,4-diradical intermediate, which then closes to form the cyclobutane ring. The regioselectivity and stereoselectivity of the addition are governed by the stability of this diradical intermediate and steric factors. mcmaster.ca

Quenching studies provide estimates for the lifetime of the reactive excited state. For instance, the photoaddition of 3-phenylcyclohex-2-enone with 2,3-dimethylbut-2-ene can be quenched, allowing for the calculation of the excited state's lifetime and reactivity. mcmaster.ca Furthermore, cis-trans isomerization of the alkene partner, such as but-2-ene, during photoaddition suggests the reversible formation of the diradical intermediate. mcmaster.ca

Besides intermolecular cycloadditions, enones can undergo intramolecular rearrangements. A relevant transformation for hydroxy-substituted enones is the Norrish-Yang photocyclization. While not directly documented for this compound, studies on analogous systems like 2-(hydroxyimino)aldehydes show a propensity for γ-hydrogen abstraction by the excited carbonyl oxygen, leading to a diradical intermediate that cyclizes to form four-membered rings. nih.gov In the case of this compound, abstraction of the hydroxyl proton or a proton from the cyclohexene (B86901) ring could initiate unique rearrangement pathways.

Table 1: Representative Photoinduced Reactions of Phenyl-Cyclohexenone Systems

Reactant(s) Reaction Type Key Intermediate Product Type Ref
3-Phenylcyclohex-2-enone + Olefin (e.g., Cyclopentene) [2+2] Photocycloaddition Triplet 1,4-Diradical Bicyclic cyclobutane adduct mcmaster.ca
3-Phenylcyclohex-2-enone + But-2-ene Photoaddition & Isomerization Triplet 1,4-Diradical Cyclobutane adduct & isomerized alkene mcmaster.ca
2-(Hydroxyimino)aldehydes Norrish-Yang Photocyclization Triplet Hydroxyl Diradical Cyclobutanol Oxime nih.gov

Functional Group Interconversions for Accessing Diverse Chemical Scaffolds

The enone moiety of this compound is a versatile functional group that serves as a gateway for the synthesis of a wide array of complex and sp³-rich molecular scaffolds. nih.govwhiterose.ac.uk Such scaffolds are of high interest in medicinal chemistry as they allow for the exploration of new chemical space beyond traditional flat, aromatic structures. researchgate.net Key strategies involve transformations that remodel the core cyclohexene ring system.

Ring Cleavage Reactions: The alkene functionality within the enone can be cleaved to yield acyclic or macrocyclic structures. A powerful method for this is ozonolysis. For example, after protection of the hydroxyl group and reduction of the ketone to an allylic alcohol, ozonolysis of the double bond followed by a reductive work-up (e.g., with NaBH₄) would cleave the six-membered ring, yielding a highly functionalized linear chain. nih.gov This approach effectively transforms a simple cyclic precursor into a complex acyclic molecule with multiple stereocenters.

Ring Addition and Expansion Reactions: The enone system is an excellent Michael acceptor and a dienophile, enabling various ring-forming reactions.

[3+2] Cycloadditions: Reaction with an in-situ generated azomethine ylide can construct a pyrrolidine (B122466) ring fused to the cyclohexene core, leading to complex diazaspirocyclic frameworks. nih.gov

Pyrrole (B145914) Synthesis: Treatment with reagents like tosylmethyl isocyanide (TosMIC) can be used to build a pyrrole ring onto the enone scaffold. nih.gov

Annulation Strategies: The enone can participate in Robinson annulation or similar sequences, where a Michael addition followed by an intramolecular aldol (B89426) condensation builds a new six-membered ring, leading to bicyclic or polycyclic systems.

These transformations highlight how a 'scaffold remodeling' approach can be applied to this compound to generate libraries of structurally diverse compounds from a common starting material. nih.gov

Table 2: Functional Group Interconversions for Scaffold Diversification

Starting Moiety Reagents/Reaction Type Intermediate/Process Resulting Scaffold Ref

Detailed Mechanistic Elucidation via Kinetic Isotope Effects, Trapping Experiments, and Computational Modeling

Unraveling the precise mechanisms of the transformations of this compound requires a combination of sophisticated experimental and theoretical techniques.

Kinetic Isotope Effects (KIE): The KIE is a powerful tool for probing transition state structures by measuring the change in reaction rate upon isotopic substitution at a specific atom. libretexts.org For reactions involving this compound, deuterium (B1214612) substitution can provide significant mechanistic insight.

Proton Transfer: In a base-catalyzed isomerization or condensation, replacing the hydroxyl proton with deuterium (O-H vs. O-D) would reveal if this proton is removed in the rate-determining step. A primary KIE (kH/kD > 2) would be expected.

C-H Bond Cleavage: In an oxidation or rearrangement reaction involving the cleavage of a C-H bond on the cyclohexene ring, substituting that hydrogen with deuterium would result in a large primary KIE (typically 3-7 at room temperature), confirming that C-H bond breaking is part of the rate-determining step. libretexts.orgnih.gov

Secondary KIEs: Isotopic substitution at a position adjacent to the reacting center can also provide information. For example, in a Michael addition, a small secondary KIE might be observed at the β-carbon, giving clues about the change in hybridization (sp² to sp³) in the transition state. libretexts.org

Trapping Experiments: Trapping experiments are designed to intercept and identify transient intermediates. In the photoinduced reactions of this compound, the proposed 1,4-diradical intermediate in a [2+2] cycloaddition is too short-lived to be observed directly. mcmaster.ca However, its presence can be inferred. For instance, conducting the photoreaction in the presence of a hydrogen-atom donor like a thiol could lead to a reduced, non-cyclized product, effectively 'trapping' the diradical before it can cyclize. Similarly, sensitization and quenching experiments, as discussed in section 3.4.2, are forms of trapping experiments that probe the nature and lifetime of the excited states involved. mcmaster.ca

Computational Modeling: Density Functional Theory (DFT) and other computational methods are indispensable for mapping the potential energy surfaces of complex reactions. nih.gov For the transformations of this compound, computational modeling can:

Calculate the relative energies of reactants, intermediates, transition states, and products.

Visualize the three-dimensional structure of transition states, explaining observed stereoselectivity.

Corroborate or challenge proposed mechanisms. For instance, in the Norrish-Yang photocyclization of a related compound, DFT calculations were used to map the entire reaction pathway from the excited triplet state through the hydrogen abstraction transition state to the final cyclized product, providing energies for each step. nih.gov

Predict KIEs theoretically, which can then be compared with experimental values to validate a proposed transition state structure.

Together, these three approaches provide a powerful, multi-faceted strategy for achieving a detailed and robust understanding of the reaction mechanisms of this compound.

Table 3: Methods for Mechanistic Elucidation

Method Principle Application Example for this compound Information Gained Ref
Kinetic Isotope Effect (KIE) Slower reaction rate for heavier isotopes due to differences in zero-point vibrational energy. Replacing hydroxyl H with D in a base-catalyzed reaction. Involvement of O-H bond cleavage in the rate-determining step. libretexts.orgnih.gov
Trapping Experiment Interception of a reactive intermediate to form a stable, characterizable product. Photoreaction in the presence of a radical scavenger. Evidence for a diradical intermediate. mcmaster.ca
Computational Modeling (DFT) Solving the Schrödinger equation to find the minimum energy structures and pathways. Calculating the energy barrier for a proposed [2+2] photocycloaddition vs. a rearrangement pathway. Energetic feasibility of competing pathways; transition state structures. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of 2 Hydroxy 3 Phenyl Cyclohex 2 Enone

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For 2-Hydroxy-3-phenyl-cyclohex-2-enone, a combination of one-dimensional and multidimensional NMR experiments provides invaluable insights into its atomic connectivity and spatial arrangement.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, ROESY)

Multidimensional NMR techniques are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and elucidating the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds. For this compound, COSY spectra would show correlations between adjacent protons in the cyclohexene (B86901) ring and within the phenyl group, helping to trace the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.com This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the hydroxyl group would not show a correlation in the HSQC spectrum as it is not directly attached to a carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.com HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations would be observed between the protons of the phenyl group and the carbons of the cyclohexene ring, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of their bonding. This information is vital for determining the conformation of the cyclohexene ring and the relative orientation of the phenyl group. For instance, NOESY or ROESY would help to distinguish between different chair or boat conformations of the cyclohexene ring.

Table 1: Expected 2D NMR Correlations for this compound

TechniqueCorrelated NucleiInformation Gained
COSY ¹H - ¹HJ-coupling between adjacent protons
HSQC ¹H - ¹³C (one bond)Direct C-H connectivity
HMBC ¹H - ¹³C (multiple bonds)Connectivity across multiple bonds, including quaternary carbons
NOESY/ROESY ¹H - ¹H (through space)Spatial proximity of protons, conformational information

Variable Temperature NMR Studies for Dynamic Processes and Tautomerism

Variable temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes and tautomeric equilibria. nih.govencyclopedia.pub In the case of this compound, the molecule can exist in different tautomeric forms, primarily the enol and keto forms.

At room temperature, the exchange between these tautomers might be fast on the NMR timescale, resulting in averaged signals. encyclopedia.pub By lowering the temperature, this exchange can be slowed down, potentially allowing for the observation of distinct signals for each tautomer. conicet.gov.ar This provides information on the relative populations of the tautomers and the energy barrier for their interconversion. nih.gov Similarly, VT-NMR can be used to study the ring-flipping of the cyclohexene moiety, providing insights into the energetic barriers of this conformational change.

Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding Interactions and Tautomeric Equilibria Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. researchgate.net It is particularly sensitive to hydrogen bonding interactions and can be used to study tautomeric equilibria. researchgate.netmdpi.com

In this compound, the presence of a hydroxyl group and a carbonyl group allows for the formation of a strong intramolecular hydrogen bond. This interaction significantly affects the vibrational frequencies of the O-H and C=O stretching modes. researchgate.netnih.gov

Infrared (IR) Spectroscopy: The IR spectrum would typically show a broad absorption band in the region of 3400-2400 cm⁻¹ corresponding to the hydrogen-bonded O-H stretch. The C=O stretching vibration would appear at a lower frequency than that of a typical cyclohexanone (B45756) due to conjugation and hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching vibration of the enone system would be a prominent feature in the Raman spectrum.

By analyzing the changes in the vibrational spectra under different conditions (e.g., solvent, temperature), it is possible to study the equilibrium between the different tautomeric forms. researchgate.net The relative intensities of the bands corresponding to the enol and keto forms can provide a quantitative measure of their populations.

High-Resolution Mass Spectrometry for Isomeric Differentiation, Fragmentation Pathway Analysis, and Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. researchgate.net

For this compound, HRMS would provide an accurate mass measurement, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum gives valuable structural information. The initial ionization would form a molecular ion [M]⁺. docbrown.info Subsequent fragmentation could involve the loss of small neutral molecules or radicals.

Table 2: Potential Fragmentation Ions of this compound in Mass Spectrometry

m/z ValuePossible Fragment IonPotential Origin
[M]⁺[C₁₂H₁₂O₂]⁺Molecular Ion
[M - H₂O]⁺[C₁₂H₁₀O]⁺Loss of a water molecule
[M - CO]⁺[C₁₁H₁₂O]⁺Loss of carbon monoxide
[C₆H₅]⁺Phenyl cationCleavage of the phenyl group

Analysis of these fragmentation pathways can help to differentiate between isomers and provides corroborating evidence for the proposed structure.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govresearchgate.net A single crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles.

This technique would confirm the enol tautomer as the dominant form in the solid state and reveal the specific conformation of the cyclohexene ring (e.g., sofa, half-chair). Furthermore, the analysis of the crystal packing would show how the molecules are arranged in the crystal lattice and would detail the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the solid-state assembly. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Chiral Derivatives

While this compound itself is achiral, its derivatives can be chiral. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for studying these chiral molecules.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration of chiral centers.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. rsc.orgnih.gov VCD spectra provide detailed stereochemical information about the entire molecule, including its conformation in solution. rsc.org The VCD signals of the O-H and C=O stretching modes would be particularly sensitive to the chiral environment. rsc.org

For a chiral derivative of this compound, a combination of ECD and VCD studies, often supported by quantum chemical calculations, would be a powerful approach to assign its absolute configuration and to study its conformational preferences in solution.

Computational Chemistry and Theoretical Investigations on 2 Hydroxy 3 Phenyl Cyclohex 2 Enone

Electronic Structure Calculations using Density Functional Theory (DFT) and Ab Initio Methods

Theoretical investigations into the electronic structure of 2-Hydroxy-3-phenyl-cyclohex-2-enone and related molecules are predominantly carried out using Density Functional Theory (DFT) and ab initio methods. nih.govlew.ro These computational approaches provide deep insights into the molecule's geometry, stability, and reactivity. The B3LYP hybrid functional, combined with basis sets like 6-31G(d,p) or 6-311+G(d,p), is a commonly employed level of theory for these calculations. nih.govlew.ro Such methods have been successfully used to optimize the ground state geometry of similar hydroxy-ketone systems, ensuring that the calculated structure corresponds to a true energy minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. researchgate.net

Analysis of Molecular Orbitals, Charge Distribution, and Reactivity Descriptors

The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key descriptor of molecular stability and reactivity. lew.roresearchgate.net

Natural Bond Orbital (NBO) analysis provides further details on charge distribution and intramolecular interactions. For instance, in analogous systems, NBO analysis has revealed significant delocalization of electron density through π-conjugation. lew.ro Donor-acceptor interactions, such as those between lone pairs (LP) of oxygen atoms and π* antibonding orbitals of the ring system, contribute significantly to the molecule's stability. lew.ro These interactions are indicative of intramolecular charge transfer. lew.ro

Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution on the molecular surface. Electronegative regions, typically colored red, indicate areas susceptible to electrophilic attack, while blue-shaded regions highlight positive areas that are reactive towards nucleophiles. semanticscholar.org In molecules with hydroxyl and carbonyl groups, the oxygen atoms are the most electronegative centers, acting as electron bond acceptors. semanticscholar.org

Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are powerful tools for predicting spectroscopic parameters, which can then be validated against experimental data. nih.gov DFT calculations can accurately predict vibrational frequencies (IR spectra). lew.roresearchgate.net The calculated vibrational modes for similar structures have shown good correlation with experimental FT-IR spectra, aiding in the assignment of characteristic peaks, such as the C-H stretching and wagging vibrations of the cyclohexanone (B45756) ring. lew.ro

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application. nih.gov While ab initio quantum computational chemistry methods are used, data-driven and machine learning approaches are emerging as faster alternatives for predicting chemical shifts. nih.govresearchgate.net For related hydroxy ketone compounds, the chemical shift of the hydroxyl proton can be particularly informative, as its position is sensitive to factors like intramolecular hydrogen bonding and temperature. semanticscholar.org

Reaction Mechanism Studies: Localization of Transition States and Calculation of Activation Barriers

Computational chemistry plays a vital role in elucidating reaction mechanisms by locating transition states (TS) and calculating the associated activation energy barriers. For photochemical reactions, such as the Norrish-Yang cyclization, theoretical models can map out the potential energy surfaces of excited states. acs.org For example, studies on related systems have shown that upon photoexcitation to a singlet state (S1), intersystem crossing (ISC) to a triplet state (T1) can occur. acs.org The subsequent reaction pathway on the triplet potential energy surface, including hydrogen abstraction and ring closure, can be modeled, and the energy barriers for these steps can be calculated. acs.org

In thermal reactions like the Diels-Alder reaction, DFT can be used to study the regio- and stereoselectivity by comparing the activation energies of different possible pathways. researchgate.net For proton transfer processes, which are relevant to the tautomerism in this compound, computational methods can determine the energy barrier for the proton to move between the hydroxyl and carbonyl groups. semanticscholar.org Potential energy scans at a given level of theory can identify the most stable tautomeric form and the energy required for interconversion. semanticscholar.org

Conformational Analysis and Potential Energy Surface Mapping using Molecular Mechanics and Dynamics Simulations

The conformational landscape of flexible molecules like this compound can be explored through conformational analysis and potential energy surface (PES) mapping. Molecular mechanics and dynamics simulations are often employed for this purpose. nih.gov These methods allow for the exploration of different ring conformations and the orientation of the phenyl substituent.

For instance, in studies of similar cyclic systems, a thorough conformational analysis using methods like MP2 and B3LYP can reveal the existence of local minima corresponding to different conformers or tautomers. nih.gov Car-Parrinello molecular dynamics (CPMD), an ab initio molecular dynamics technique based on DFT, can be used to study the dynamical properties and the mobility of protons in hydrogen-bonded systems. nih.gov

Solvation Effects and Intermolecular Interactions: Implicit and Explicit Solvent Models

The influence of the solvent on the properties and reactivity of this compound can be modeled computationally. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (C-PCM), are widely used to account for the bulk effect of the solvent. nih.govmdpi.com These models have been applied to study the tautomerism of similar hydroxy ketones in different solvents. nih.gov

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific intermolecular interactions, such as hydrogen bonding with the solvent. DFT studies on related polyhydroxylated cyclohexanes have highlighted the crucial role of intermolecular O-H···O hydrogen bonds in defining the crystal packing and forming a three-dimensional network. usp.br These studies have quantified the strength of these interactions and demonstrated the presence of cooperativity effects. usp.br

Advanced Theoretical Models for Understanding Tautomerism, Aromaticity, and Intramolecular Hydrogen Bonding

The tautomeric equilibrium between the enol and keto forms is a key feature of this compound. Advanced theoretical models are employed to understand this phenomenon. nih.govbeilstein-journals.org The stability of different tautomers can be assessed by comparing their calculated energies. nih.gov The presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen is a major factor stabilizing the enol form. semanticscholar.org The strength of this hydrogen bond can be estimated from the calculated donor-acceptor distance. nih.gov

Theoretical calculations can also provide insights into the aromaticity of the phenyl ring and its electronic influence on the cyclohexenone moiety. The phenyl group can affect the basicity of nearby atoms and the strength of hydrogen bonds through both electronic and steric effects. nih.gov For example, the electronic effects of the phenyl group might be expected to weaken a hydrogen bond, but steric hindrance could have the opposite effect, leading to a shorter and stronger hydrogen bond. nih.gov

Interdisciplinary Significance and Emerging Research Directions of 2 Hydroxy 3 Phenyl Cyclohex 2 Enone

Role as a Key Synthetic Intermediate in the Total Synthesis of Complex Natural Products and Designed Molecules

2-Hydroxy-3-phenyl-cyclohex-2-enone serves as a valuable building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic enol and an electrophilic ketone, allows for a variety of chemical transformations. This versatility makes it an attractive starting material or intermediate for the construction of intricate molecular architectures found in natural products and novel designed molecules.

The synthesis of various substituted cyclohex-2-enones has been achieved through reactions such as the condensation of ethyl acetoacetate (B1235776) with benzylideneacetone (B49655) in the presence of a sodium ethoxide catalyst. researchgate.net This highlights a general strategy for accessing the core cyclohexenone structure. More specifically, derivatives of this compound have been synthesized and characterized, indicating the accessibility of this scaffold for further synthetic manipulations. For instance, 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone has been synthesized and its crystal structure determined, revealing a quasi-chair conformation of the cyclohexene (B86901) unit. researchgate.net

Furthermore, the reactivity of the cyclohexenone core is well-established. For example, the bioreduction of cyclohex-2-enone can be catalyzed by enzymes like Old Yellow Enzyme 1. ebi.ac.uk This demonstrates the potential for enzymatic modifications of the cyclohexenone scaffold, which can introduce stereocenters with high selectivity, a crucial aspect in the total synthesis of chiral natural products. The ability to perform stereospecific syntheses is critical, and methods like the nih.govnih.gov-sigmatropic rearrangement have been employed to create cyclohexenone acids with defined stereochemistry. acs.org

The following table provides examples of complex molecules synthesized using cyclohexenone intermediates, illustrating the synthetic utility of this structural motif.

Starting Material/IntermediateReaction TypeProductSignificance
Ethyl acetoacetate and benzylideneacetoneCondensation4-ethoxycarbonyl-3-methyl-5-phenylcyclohex-2-enoneDemonstrates a fundamental approach to cyclohexenone synthesis. researchgate.net
3-(2-hydroxybenzyl)-4-amino-(1H)-1,2,4-triazole-5-thione and 4-hydroxybenzaldehydeCondensation and cyclization3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enoneProvides access to functionalized cyclohexenone derivatives. researchgate.net
Phenylpyruvic acid and 4-phenyl-3-buten-2-one nih.govnih.gov-Sigmatropic rearrangement4,5-diphenyl-cyclohex-2-en-1-one-3-carboxylic acidEnables stereospecific synthesis of complex cyclohexenone acids. acs.org
Cyclohex-2-enoneBioreduction (Old Yellow Enzyme 1)Chiral cyclohexanones/cyclohexanolsHighlights the use of biocatalysis for creating stereocenters. ebi.ac.uk

Development of Novel Catalytic Systems Utilizing this compound Derivatives as Ligands or Organocatalysts

The inherent structural features of this compound and its derivatives make them promising candidates for applications in catalysis, both as ligands for metal-based catalysts and as organocatalysts themselves. The presence of hydroxyl and carbonyl groups, along with the phenyl ring, allows for coordination with metal centers and participation in hydrogen bonding and other non-covalent interactions that are crucial for catalytic activity and selectivity.

Derivatives of this compound can be envisioned as ligands in transition metal catalysis. The oxygen atoms of the hydroxyl and carbonyl groups can act as a bidentate chelate, stabilizing the metal center and influencing the steric and electronic environment of the catalytic site. This can lead to enhanced reactivity and selectivity in a variety of transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

In the realm of organocatalysis, the cyclohexenone scaffold can be modified to incorporate catalytically active moieties. For instance, the introduction of amine functionalities can lead to the formation of enamines or iminium ions, which are key intermediates in many organocatalytic cycles. The chiral backbone of a suitably substituted this compound derivative could be exploited to induce asymmetry in chemical reactions, providing an avenue for the development of novel enantioselective organocatalysts. Research into the desymmetric spirocyclization of enone-tethered 2,5-cyclohexadienones using organocatalysts demonstrates the potential of cyclohexenone-based systems in asymmetric synthesis. researchgate.net

Furthermore, the synthesis of thioether derivatives of 3-hydroxy-5,5-dimethyl-cyclohex-2-enone via a one-pot, three-component reaction catalyzed by p-dodecylbenzene sulfonic acid (DBSA) under ultrasound irradiation showcases the development of efficient catalytic methods for modifying the cyclohexenone core. nih.gov This approach highlights the potential for creating a library of cyclohexenone derivatives with diverse functionalities that could be screened for catalytic activity.

Exploration in Materials Science: Precursors for Polymer Synthesis and Functional Organic Frameworks

The chemical functionalities present in this compound make it a potential precursor for the synthesis of novel polymers and functional organic frameworks (FOFs). The hydroxyl group can be utilized for esterification or etherification reactions to form polymer chains, while the double bond can participate in polymerization reactions such as radical or metathesis polymerization.

The phenyl group offers a site for further functionalization, allowing for the tuning of the material's properties. For example, the introduction of polymerizable groups onto the phenyl ring could lead to the formation of cross-linked polymers with enhanced thermal and mechanical stability. The rigid cyclohexenone core can impart desirable structural characteristics to the resulting polymers, such as a high glass transition temperature.

In the context of FOFs, which include metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), this compound derivatives can serve as organic linkers. The hydroxyl and carbonyl groups, along with other functional groups that can be introduced onto the phenyl ring, can coordinate to metal ions to form MOFs or undergo condensation reactions to form COFs. The defined geometry and rigidity of the cyclohexenone scaffold can contribute to the formation of porous materials with high surface areas and well-defined pore structures. These materials have potential applications in gas storage, separation, and catalysis. While direct research on this compound in this area is emerging, the principles of using functionalized organic molecules as building blocks for advanced materials are well-established.

Probing Molecular Interactions in Chemical Biology Research (Focusing on fundamental chemical processes and tool development)

The this compound scaffold provides a valuable platform for the design and synthesis of molecular probes to investigate fundamental chemical and biological processes. The inherent fluorescence of some cyclohexenone derivatives, or the ability to attach fluorophores, makes them suitable for use in fluorescence-based assays and imaging studies. researchgate.net

For example, derivatives of this compound can be designed to interact with specific biomolecules, such as enzymes or receptors. The phenyl group can be functionalized with various substituents to modulate the binding affinity and selectivity of the molecule. The hydroxyl and carbonyl groups can participate in hydrogen bonding interactions with the target biomolecule, providing further stability to the complex. By incorporating a reporter group, such as a fluorophore or a biotin (B1667282) tag, these molecules can be used to visualize the localization of the target biomolecule within a cell or to isolate it for further study.

The reactivity of the cyclohexenone core can also be exploited for the development of activity-based probes. These probes are designed to covalently modify the active site of an enzyme, providing a direct readout of enzyme activity. The electrophilic nature of the carbonyl group and the double bond in the cyclohexenone ring makes it susceptible to nucleophilic attack by amino acid residues in the active site of an enzyme.

The study of how small molecules like 2-Cyclohexen-1-one, 3-(4-(2-hydroxy-1-methylethyl)phenyl)- are synthesized and their potential applications as intermediates for more complex molecules is a key area of research in chemical biology. ontosight.ai These investigations contribute to our understanding of molecular interactions and can lead to the development of new tools for studying biological systems.

Future Perspectives and Unexplored Avenues in Cyclohexenone Chemistry

The field of cyclohexenone chemistry, with this compound as a representative member, holds significant promise for future research and development. Several unexplored avenues warrant investigation, which could lead to novel applications and a deeper understanding of the fundamental properties of these compounds.

One promising direction is the expansion of the catalytic applications of this compound derivatives. This includes the design of new chiral ligands for asymmetric catalysis, which could enable the efficient and selective synthesis of enantiomerically pure compounds. Furthermore, the development of organocatalysts based on the cyclohexenone scaffold could provide environmentally friendly alternatives to metal-based catalysts.

In materials science, the systematic investigation of polymers and FOFs derived from this compound is a largely untapped area. The ability to tune the properties of these materials by modifying the structure of the cyclohexenone precursor could lead to the development of advanced materials with tailored functionalities for applications in electronics, sensing, and energy storage.

The exploration of the biological activities of this compound and its derivatives is another exciting frontier. While some cyclohexenone-containing compounds have shown interesting biological properties, a comprehensive screening of a library of this compound derivatives could uncover new therapeutic leads for a variety of diseases.

Finally, the use of computational methods to predict the properties and reactivity of this compound and its derivatives will be instrumental in guiding future experimental work. Theoretical studies can provide insights into reaction mechanisms, predict the binding affinities of these molecules with biological targets, and aid in the design of new materials with desired properties. The synergy between computational and experimental approaches will be crucial for unlocking the full potential of this versatile class of compounds.

Q & A

Q. How can isotopic labeling (e.g., ¹³C, ²H) enhance mechanistic studies of this compound?

  • Methodological Answer : Synthesize ¹³C-labeled analogs at the carbonyl position to monitor nucleophilic attack via ¹³C NMR. Use deuterated solvents (e.g., D₂O) to study solvent isotope effects on reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.